

# FPI-1465 in vitro characterization

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **FPI-1465**

Cat. No.: **B8531612**

[Get Quote](#)

An In-Depth Technical Guide to the In Vitro Characterization of **FPI-1465**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**FPI-1465** is a novel beta-lactamase inhibitor (BLI) designed to be co-administered with beta-lactam antibiotics to combat bacterial resistance. The emergence of beta-lactamase enzymes, which inactivate beta-lactam antibiotics, is a significant global health threat. **FPI-1465** demonstrates a potent ability to inhibit a broad spectrum of beta-lactamases, including extended-spectrum beta-lactamases (ESBLs), thereby restoring the efficacy of existing beta-lactam drugs.<sup>[1]</sup> Furthermore, preclinical data suggests that **FPI-1465** may possess a secondary mechanism of action through its interaction with penicillin-binding proteins (PBPs), specifically PBP2, which are essential enzymes in bacterial cell wall synthesis. This dual mechanism of action makes **FPI-1465** a promising candidate for the treatment of challenging Gram-negative bacterial infections.

## Mechanism of Action

The primary mechanism of action of **FPI-1465** is the inhibition of beta-lactamase enzymes. These enzymes hydrolyze the amide bond in the beta-lactam ring of penicillin and cephalosporin antibiotics, rendering them inactive. **FPI-1465** acts as a potent inhibitor of these enzymes, effectively neutralizing the primary resistance mechanism of many bacteria. By combining **FPI-1465** with a beta-lactam antibiotic, the antibiotic is protected from degradation and can effectively inhibit bacterial cell wall synthesis, leading to bacterial cell death.

Additionally, **FPI-1465** has been shown to have activity against penicillin-binding proteins (PBPs), which are the ultimate targets of beta-lactam antibiotics. Specifically, it shows activity against PBP2 from *E. coli* and *P. aeruginosa*. This suggests a dual-action mechanism where **FPI-1465** not only protects the partner antibiotic but may also contribute directly to the antibacterial effect.



[Click to download full resolution via product page](#)

Caption: Mechanism of action of **FPI-1465** in combination with a beta-lactam antibiotic.

## Data Presentation

The in vitro efficacy of **FPI-1465** has been demonstrated through synergistic activity with various beta-lactam antibiotics against a panel of ESBL-producing Enterobacteriaceae. The following tables summarize the Minimum Inhibitory Concentration (MIC) data and the fold-increase in potency of these antibiotics when combined with **FPI-1465**.

Table 1: In Vitro Activity of Beta-Lactam Agents Tested Alone and in Combination with **FPI-1465** against ESBL-Producing Enterobacteriaceae (n=21)

| Agent                            | MIC50 (µg/mL) | MIC90 (µg/mL) |
|----------------------------------|---------------|---------------|
| Ceftazidime                      | 32            | >256          |
| Ceftazidime + FPI-1465 (4 µg/mL) | 0.25          | 1             |
| Aztreonam                        | 32            | >256          |
| Aztreonam + FPI-1465 (4 µg/mL)   | ≤0.015        | 0.5           |
| Meropenem                        | 0.06          | 0.25          |
| Meropenem + FPI-1465 (4 µg/mL)   | ≤0.015        | 0.06          |

Data sourced from JMI Laboratories presentation.[\[2\]](#)

Table 2: Fold-Increase in Potency of Beta-Lactam Antibiotics in Combination with **FPI-1465**

| Antibiotic  | Fold-Increase in Potency vs. ESBL-producing bacteria | Fold-Increase in Potency vs. Carbapenemase-producing bacteria |
|-------------|------------------------------------------------------|---------------------------------------------------------------|
| Ceftazidime | Up to 256-fold                                       | Up to 256-fold                                                |
| Aztreonam   | Up to 1,024-fold                                     | Up to 4,096-fold                                              |
| Meropenem   | Up to 4-fold                                         | Up to 128-fold                                                |

Data sourced from Fedora Pharmaceuticals press release.[\[1\]](#)

## Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to characterize **FPI-1465**.

### Minimum Inhibitory Concentration (MIC) Assay

The synergistic activity of **FPI-1465** with beta-lactam antibiotics was determined using the broth microdilution method as specified by the Clinical and Laboratory Standards Institute (CLSI) document M07-A9.

#### a. Bacterial Strains and Inoculum Preparation:

- A panel of 21 molecularly characterized ESBL-producing Enterobacteriaceae isolates were used.
- Bacterial colonies were grown on appropriate agar plates overnight at  $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ .
- A standardized inoculum was prepared by suspending colonies in a saline or broth solution to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately  $1-2 \times 10^8 \text{ CFU/mL}$ . This suspension was further diluted to achieve a final inoculum concentration of approximately  $5 \times 10^5 \text{ CFU/mL}$  in the test wells.

#### b. Assay Plates:

- 96-well microtiter plates were used.
- Two-fold serial dilutions of the beta-lactam antibiotics were prepared in cation-adjusted Mueller-Hinton broth (CAMHB).
- For the combination testing, a fixed concentration of **FPI-1465** (4  $\mu\text{g/mL}$ ) was added to each well containing the serially diluted antibiotics.

#### c. Incubation and Reading:

- The inoculated plates were incubated at  $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$  for 16-20 hours in ambient air.

- The MIC was determined as the lowest concentration of the antibiotic (alone or in combination with **FPI-1465**) that completely inhibited visible bacterial growth.



[Click to download full resolution via product page](#)

Caption: Generalized workflow for the broth microdilution MIC assay.

## Beta-Lactamase Inhibition Assay (General Protocol)

To determine the inhibitory activity of **FPI-1465** against purified beta-lactamase enzymes, a spectrophotometric assay using a chromogenic substrate like nitrocefin is typically employed.

### a. Reagents:

- Purified beta-lactamase enzyme (e.g., CTX-M-15, KPC-2).
- FPI-1465** at various concentrations.
- Nitrocefin (a chromogenic cephalosporin substrate).
- Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0).

### b. Assay Procedure:

- The purified beta-lactamase enzyme is pre-incubated with varying concentrations of **FPI-1465** for a defined period at a specific temperature (e.g., 10-30 minutes at 25°C).
- The reaction is initiated by the addition of nitrocefin.

- The hydrolysis of nitrocefin by the uninhibited enzyme results in a color change, which is monitored by measuring the absorbance at a specific wavelength (e.g., 486 nm) over time using a microplate reader.
- The rate of hydrolysis is calculated from the linear portion of the absorbance versus time plot.
- The  $IC_{50}$  value (the concentration of **FPI-1465** that inhibits 50% of the enzyme activity) is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

## Penicillin-Binding Protein (PBP) 2 Binding Assay (General Protocol)

A competitive binding assay is used to assess the affinity of **FPI-1465** for PBP2. This assay typically involves a labeled beta-lactam probe that binds to the PBP.

### a. Reagents:

- Isolated bacterial membranes containing PBP2 or purified PBP2.
- **FPI-1465** at various concentrations.
- A labeled beta-lactam probe (e.g., a fluorescently labeled penicillin or a biotinylated ampicillin).
- Wash buffer.

### b. Assay Procedure:

- Bacterial membranes or purified PBP2 are incubated with varying concentrations of **FPI-1465**.
- The labeled beta-lactam probe is then added and allowed to compete with **FPI-1465** for binding to PBP2.
- After an incubation period, unbound probe is removed by washing.

- The amount of bound probe is quantified. For a fluorescent probe, this can be measured using a fluorescence plate reader. For a biotinylated probe, a secondary detection reagent (e.g., streptavidin-horseradish peroxidase) followed by a colorimetric or chemiluminescent substrate is used.
- The ability of **FPI-1465** to inhibit the binding of the labeled probe is used to determine its binding affinity (e.g.,  $K_i$ ) for PBP2.

## Conclusion

The in vitro characterization of **FPI-1465** demonstrates its significant potential as a beta-lactamase inhibitor. Its ability to restore the activity of multiple beta-lactam antibiotics against resistant Gram-negative bacteria, coupled with a potential secondary mechanism of action involving direct interaction with PBP2, positions **FPI-1465** as a valuable candidate for further development in the fight against antimicrobial resistance. The standardized methodologies outlined provide a robust framework for the continued evaluation of **FPI-1465** and other novel beta-lactamase inhibitors.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [fedorapharma.com](http://fedorapharma.com) [fedorapharma.com]
- 2. [researchgate.net](http://researchgate.net) [researchgate.net]
- To cite this document: BenchChem. [FPI-1465 in vitro characterization]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8531612#fpi-1465-in-vitro-characterization>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)